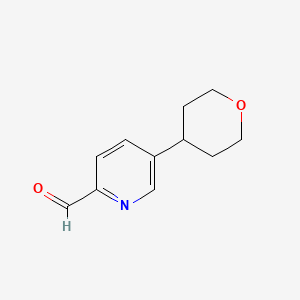
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features a picolinaldehyde core substituted with a tetrahydro-2H-pyran-4-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with tetrahydro-2H-pyran-4-yl derivatives under controlled conditions. One common method includes the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to yield tetrahydropyran derivatives . Another approach involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce esters to alcohols, which can then be further transformed into the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic and reduction methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
化学反应分析
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde involves its interaction with molecular targets through its aldehyde and pyran functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler analog with a similar pyran ring structure.
5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: A chlorinated derivative with additional functional groups.
(Tetrahydro-2H-pyran-4-yl)methanol: A related compound with a hydroxyl group instead of an aldehyde.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is unique due to its combination of a picolinaldehyde core and a tetrahydro-2H-pyran-4-yl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable building block in the synthesis of more complex molecules and a subject of interest in various research fields.
生物活性
5-(Tetrahydro-2H-pyran-4-yl)picolinaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a pyridine ring and a tetrahydropyran moiety. The molecular formula is C12H13NO, with a molecular weight of approximately 201.24 g/mol. The compound's structure suggests potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes that play roles in cancer cell proliferation or inflammation.
- Receptor Binding : It may bind to receptors related to neurotransmission or immune responses, potentially modulating physiological effects.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells.
Antioxidant Activity
Research indicates that this compound displays significant antioxidant activity. This was demonstrated through various assays, including:
- DPPH Radical Scavenging Assay : The compound effectively scavenged DPPH radicals, indicating its potential as an antioxidant.
| Compound | IC50 Value (µg/mL) |
|---|---|
| This compound | 50.45 ± 0.12 |
| Ascorbic Acid | 45.30 ± 0.15 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay:
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HeLa | 10 | 85 ± 2 |
| MCF7 | 20 | 70 ± 3 |
| A549 | 30 | 60 ± 4 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
Case Studies and Applications
- Cancer Research : A study explored the effects of this compound on breast cancer cells (MCF7). The findings indicated that treatment with the compound led to reduced cell viability and induced apoptosis through upregulation of pro-apoptotic proteins such as p53 and caspase-9.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced markers of oxidative stress in neuronal cell cultures.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
5-(oxan-4-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-8-11-2-1-10(7-12-11)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2 |
InChI 键 |
STARGOYJMLRMQN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=CN=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















